CID 78068809
Description
Properties
Molecular Formula |
C17H17O3Si |
|---|---|
Molecular Weight |
297.40 g/mol |
InChI |
InChI=1S/C17H17O3Si/c1-14(13-17(18)19-2)20-21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1,13H2,2H3 |
InChI Key |
OZQMKFMROQQGAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068809 involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and optimize yield.
Chemical Reactions Analysis
Types of Reactions
CID 78068809 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
CID 78068809 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of CID 78068809 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares CID 78068809 with structurally or functionally related compounds, based on inferred similarities from and :

| Property | This compound | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|---|---|
| Molecular Class | Likely triterpenoid derivative | Lupane-type triterpenoid | Lupane-type triterpenoid | Betulin-caffeic acid conjugate | Marine cyanobacterial toxin |
| Key Functional Groups | Undefined (inferred hydroxyls) | Hydroxyl groups at C3, C28 | Carboxylic acid at C28 | Caffeoyl ester at C3 | Macrocyclic lactone, sulfate groups |
| Reported Activities | Unspecified | Anti-inflammatory, antitumor | Antiviral, anticancer | Enhanced solubility and bioactivity | Cytotoxic, ion channel modulation |
| Structural Complexity | Moderate | Moderate | Moderate | High (hybrid structure) | High (macrocyclic framework) |
| Research Applications | Potential enzyme inhibitor | Drug delivery, nanotechnology | HIV-1 inhibitor, apoptosis | Drug formulation optimization | Marine toxin studies |
| Data Availability | Limited | Extensive | Extensive | Emerging | Niche (marine pharmacology) |
Key Findings from Comparative Analysis:
Structural Diversity :
- Betulin derivatives (CIDs 72326, 64971, 10153267) share a lupane skeleton but differ in functionalization. For example, 3-O-caffeoyl betulin exhibits enhanced bioavailability due to its caffeic acid moiety, a feature absent in this compound .
- Oscillatoxin D (CID 101283546) represents a structurally distinct class of macrocyclic toxins, highlighting the diversity of bioactive compounds indexed under PubChem .
Biological Activity :
- Betulinic acid (CID 64971) demonstrates broad-spectrum antiviral and anticancer properties, whereas this compound’s activity remains uncharacterized in the provided literature.
- Inhibitors like ginkgolic acid (CID 5469634) and irbesartan (CID 3749) in suggest that this compound may target similar enzymes (e.g., transporters or proteases), but direct mechanistic evidence is lacking .
Research Gaps: Unlike well-studied compounds such as betulinic acid, this compound lacks detailed pharmacokinetic or toxicity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
